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Compound of Interest

Compound Name: kb-NB77-78

Cat. No.: B1192998 Get Quote

In-Depth Technical Guide: kb-NB77-78
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological evaluation of kb-NB77-78. This compound is notable as an inactive analog of

the potent protein kinase D (PKD) inhibitor, CID755673. Understanding the characteristics of

inactive analogs like kb-NB77-78 is crucial in drug discovery for establishing structure-activity

relationships (SAR) and identifying key pharmacophores. kb-NB77-78 serves as a valuable

negative control in studies involving PKD inhibition and the broader investigation of the

benzoxoloazepinolone scaffold. This document details its chemical and physical properties,

synthetic origins, and the experimental protocols used to determine its biological activity.

Chemical and Physical Properties
The chemical structure and key properties of kb-NB77-78 are summarized below. This data is

essential for its handling, characterization, and use in experimental settings.
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Property Value Reference(s)

IUPAC Name

9-[[(1,1-

dimethylethyl)dimethylsilyl]oxy]

-1,2,3,4-tetrahydro-5H-

[1]benzopyrano[3,4-b]pyridin-

5-one

[1]

CAS Number 1350622-33-1 [1]

Molecular Formula C₁₈H₂₅NO₃Si [1]

Molecular Weight 331.49 g/mol [1]

SMILES String

O=C1OC2=CC=C(O--

INVALID-LINK--(C(C)

(C)C)C)C=C2C3=C1NCCC3

[1]

Appearance Crystalline solid

Purity ≥98%

Solubility

DMF: 30 mg/mL, DMSO: 25

mg/mL, Ethanol: 20 mg/mL,

DMF:PBS (pH 7.2) (1:2): 0.3

mg/mL

Storage Conditions

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 2 years, -20°C for 1 year.

Synthesis and Origin
kb-NB77-78 is not synthesized directly as a primary target but is an analog of CID797718,

which itself is a by-product of the synthesis of the protein kinase D (PKD) inhibitor, CID755673.

The synthesis of the core benzofuroazepinone structure of CID755673 involves a Nenitzescu

reaction. kb-NB77-78 is a derivative of a chromenopyridine-based compound (CID797718) that

is formed during this synthesis. The tert-butyldimethylsilyl (TBDMS) protecting group on the

phenolic hydroxyl of kb-NB77-78 suggests it is a protected intermediate or a side-product from

a synthetic route where this protecting group was employed.
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Synthesis of CID755673

By-product Formation

Starting Materials
(e.g., 4-hydroxy-1H-indole, benzoquinone) Nenitzescu Reaction Cyclization CID755673

(Active PKD Inhibitor)

CID797718
(By-product)

Side Reaction

Silylation kb-NB77-78
(Inactive Analog)

Click to download full resolution via product page

Synthetic relationship of kb-NB77-78 to CID755673.

Biological Activity
kb-NB77-78 is characterized as a biologically inactive analog of the protein kinase D (PKD)

inhibitor, CID755673. It shows no inhibitory activity against PKD. Specifically, it does not bind to

PKD1 in fluorescence polarization assays and does not affect the autophosphorylation of PKD1

at Ser916 in LNCaP prostate cancer cells. This lack of activity, in contrast to the parent

compound's activity, makes it an ideal negative control for in vitro and in-cell assays studying

the effects of PKD inhibition.
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Compound Library
(including kb-NB77-78)

Fluorescence Polarization (FP) Assay
(PKD1 Binding)

Cell-Based Assay
(LNCaP cells)

Result:
No Binding to PKD1

Conclusion:
kb-NB77-78 is Biologically Inactive

(Negative Control)

Measure PKD1 Autophosphorylation
(pSer916)

Result:
No Effect on Phosphorylation

Click to download full resolution via product page

Workflow for determining the biological inactivity of kb-NB77-78.

Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of kb-
NB77-78, based on established methodologies for similar compounds.

Synthesis of CID755673 and Isolation of By-products
This protocol is based on the reported synthesis of CID755673, which generates by-products

that are analogs of kb-NB77-78.

Nenitzescu Reaction:

To a solution of 4-hydroxy-1H-indole in a suitable solvent (e.g., dichloromethane), add p-

benzoquinone.
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Stir the reaction at room temperature for 24-48 hours.

Monitor the reaction by thin-layer chromatography (TLC) for the formation of the cyclic

adduct.

Upon completion, concentrate the reaction mixture under reduced pressure.

Cyclization and By-product Formation:

Subject the crude adduct to heating in an aqueous acidic solution (e.g., acetic acid or

dilute HCl).

During this step, the desired product, CID755673, is formed, along with the

chromenopyridine by-product, CID797718.

Neutralize the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

Separate the desired product and by-products using column chromatography on silica gel.

Formation of kb-NB77-78 (as an analog):

The isolated by-product CID797718 can be further modified.

To a solution of CID797718 in an anhydrous solvent (e.g., DMF), add an appropriate base

(e.g., imidazole) followed by tert-butyldimethylsilyl chloride (TBDMSCl).

Stir the reaction at room temperature until the starting material is consumed (monitored by

TLC).

Quench the reaction with water and extract the product with an organic solvent.

Purify the crude product by column chromatography to yield kb-NB77-78.

Fluorescence Polarization (FP) Assay for PKD1 Binding
This protocol is a general method to assess the binding of a compound to a target protein.

Reagent Preparation:
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Prepare a stock solution of kb-NB77-78 in DMSO.

Prepare a fluorescently labeled tracer known to bind to PKD1.

Prepare purified, recombinant PKD1 enzyme in a suitable assay buffer (e.g., Tris-HCl

buffer with additives to minimize non-specific binding).

Assay Procedure:

In a 384-well, low-volume, black microplate, add a fixed concentration of the fluorescent

tracer and PKD1 enzyme to each well.

Add serial dilutions of kb-NB77-78 (or a known inhibitor as a positive control) to the wells.

Include wells with only tracer and enzyme (no inhibitor) and wells with only tracer (no

enzyme) as controls.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the

binding to reach equilibrium.

Data Acquisition and Analysis:

Measure the fluorescence polarization on a plate reader equipped with appropriate

excitation and emission filters.

The polarization values (in mP units) are plotted against the logarithm of the inhibitor

concentration.

A lack of change in polarization with increasing concentrations of kb-NB77-78 indicates no

binding to PKD1.

In-Cell PKD1 Autophosphorylation Assay
This protocol determines the effect of a compound on PKD1 activity within a cellular context.

Cell Culture and Treatment:

Culture LNCaP prostate cancer cells in appropriate media until they reach 80-90%

confluency.
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Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.

Pre-treat the cells with various concentrations of kb-NB77-78 (or a known inhibitor) for 1-2

hours.

PKD1 Activation and Cell Lysis:

Stimulate the cells with a known PKD activator, such as phorbol 12-myristate 13-acetate

(PMA), for a short period (e.g., 15-30 minutes) to induce PKD1 autophosphorylation at

Ser916.

Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and

phosphatase inhibitors.

Western Blot Analysis:

Determine the protein concentration of the cell lysates.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane and probe with primary antibodies specific for phosphorylated PKD1

(pSer916) and total PKD1 (as a loading control).

Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein

bands using an enhanced chemiluminescence (ECL) detection system.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the pSer916 signal to the total PKD1 signal.

A lack of reduction in the normalized pSer916 signal in the presence of kb-NB77-78
indicates no inhibition of PKD1 autophosphorylation in cells.

Conclusion
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kb-NB77-78 is a well-characterized, biologically inactive molecule that serves as an essential

tool for research in the field of protein kinase D signaling. Its defined chemical structure,

properties, and clear lack of biological activity make it an excellent negative control for

validating the on-target effects of active PKD inhibitors like CID755673. The experimental

protocols outlined in this guide provide a framework for its use and for the evaluation of other

potential kinase modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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